molecular formula C8H6BrClO5S B2909987 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid CAS No. 2551117-51-0

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid

Cat. No.: B2909987
CAS No.: 2551117-51-0
M. Wt: 329.55
InChI Key: IDDHZHRJIODWES-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO5S It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, sulfonyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid typically involves the bromination and chlorosulfonation of 4-methoxybenzoic acid. The process begins with the bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by the chlorosulfonation step, where the brominated product is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to sulfoxides, sulfones, or alcohols.

Scientific Research Applications

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 4-Bromo-5-chlorosulfonyl-2-methoxybenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-chlorosulfonyl-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDHZHRJIODWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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